molecular formula C16H20ClFN6O B2784404 1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea CAS No. 1203371-74-7

1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

Cat. No. B2784404
CAS RN: 1203371-74-7
M. Wt: 366.83
InChI Key: MUWCQAMAOBSBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H20ClFN6O and its molecular weight is 366.83. The purity is usually 95%.
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Scientific Research Applications

Exposure and Metabolite Monitoring

  • Biological Monitoring of Chemical Exposure: Studies involving chemicals with chloro and fluoro substituents, like 3-chloro-4-fluoroaniline (CFA), emphasize the importance of biological monitoring for occupational safety. Urinary metabolites and hemoglobin adducts serve as biomarkers to assess exposure levels, indicating the utility of such compounds in understanding occupational health risks and metabolism (Boogaard, Beulink, & Van Sittertl, 1994).

Environmental and Health Impact Studies

  • Environmental Health Perspectives: Research into the environmental and health impacts of organophosphorus pesticides and their metabolites, such as chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (TCPy), highlights the broader relevance of studying compounds with chloro and fluoro groups. These studies investigate exposure levels, metabolic pathways, and potential health effects, underscoring the importance of chemical safety and environmental health research (Farahat et al., 2011).

Toxicology and Metabolism

  • Toxicology Letters and Environmental Research: Investigations into the metabolism and toxicokinetics of organophosphates, like chlorpyrifos, offer insights into the metabolism of complex organic molecules, including those with chloro and fluoro components. These studies contribute to our understanding of the biological effects and safety profiles of various compounds, which is crucial for drug development and environmental safety (Bicker et al., 2005).

Application in Drug Development and Pharmacokinetics

  • Drug Metabolism and Disposition: Research on the absorption, metabolism, and excretion of pharmaceutical compounds, such as MK-0524 (a prostaglandin D2 receptor antagonist), reveals the complexity of drug metabolism and the significance of functional groups, including chloro and fluoro, in medicinal chemistry. Such studies are foundational for the development of new medications and understanding their pharmacokinetics (Karanam et al., 2007).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN6O/c1-10-8-14(24(2)3)23-15(21-10)19-6-7-20-16(25)22-11-4-5-13(18)12(17)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,19,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWCQAMAOBSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

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